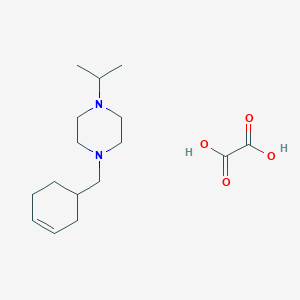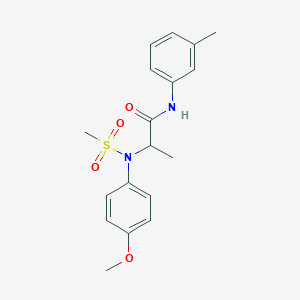![molecular formula C18H20N2O3 B5148878 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide, also known as IPABA, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. IPABA is a benzamide derivative that has been synthesized through a series of chemical reactions.
Applications De Recherche Scientifique
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been studied extensively for its potential therapeutic applications. One of the most promising applications of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide is its use as an anti-cancer agent. Several studies have shown that 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has also been studied for its potential use as an anti-inflammatory agent, with promising results.
Mécanisme D'action
The mechanism of action of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide is not fully understood. However, studies have shown that 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in inflammation and cancer cell growth. 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to have several biochemical and physiological effects. Studies have shown that 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide inhibits the activity of COX-2 and PLA2, which are involved in the production of inflammatory mediators. 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide also induces apoptosis in cancer cells by activating the caspase cascade. Additionally, 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to inhibit the growth of cancer cells by inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide in lab experiments is its synthetic nature, which allows for precise control over its chemical structure and purity. Additionally, 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide has been shown to have potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one of the limitations of using 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide. One area of research is the development of more efficient synthesis methods for 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide, which could lead to increased production and availability of the compound. Additionally, further research is needed to fully understand the mechanism of action of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide and its potential therapeutic applications. Finally, the development of 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide analogs with improved solubility and potency could lead to the development of more effective anti-cancer and anti-inflammatory agents.
Méthodes De Synthèse
3-{[(4-isopropylphenoxy)acetyl]amino}benzamide is synthesized through a multi-step chemical reaction process, starting with the reaction of 4-isopropylphenol with acetic anhydride to form 4-(acetyloxy)-isopropylphenol. The resulting compound is then reacted with phosgene to form 4-(chlorocarbonyl)-isopropylphenol, which is then reacted with 3-aminobenzoic acid to form 3-{[(4-isopropylphenoxy)acetyl]amino}benzamide.
Propriétés
IUPAC Name |
3-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)13-6-8-16(9-7-13)23-11-17(21)20-15-5-3-4-14(10-15)18(19)22/h3-10,12H,11H2,1-2H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWYAWVYNRZQKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5148803.png)
![N-(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5148826.png)

![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B5148831.png)
![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)

![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)

![propyl 2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5148877.png)
![4-[4-(2,5-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B5148879.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![methyl 1-adamantyl[(trifluoroacetyl)amino]acetate](/img/structure/B5148909.png)